molecular formula C15H15FN2OS B5625201 1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea

1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea

Cat. No.: B5625201
M. Wt: 290.4 g/mol
InChI Key: VLSUCNDQOCTPEP-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea is a thiourea derivative characterized by a 4-fluorobenzyl group and a 4-methoxyphenyl substituent. Thiourea derivatives are widely studied for their diverse biological activities, including enzyme inhibition (e.g., tyrosinase, HIV-1 reverse transcriptase) and antimicrobial properties .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS/c1-19-14-8-6-13(7-9-14)18-15(20)17-10-11-2-4-12(16)5-3-11/h2-9H,10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSUCNDQOCTPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668865
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea typically involves the reaction of 4-fluorobenzyl isothiocyanate with 4-methoxyaniline. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiourea derivatives, including 1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea, have significant antimicrobial properties. A study focused on the synthesis of related compounds demonstrated that certain thiourea derivatives exhibited potent activity against drug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics to combat microbial resistance .

Anticancer Potential

Thioureas have also been investigated for their anticancer properties. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making them candidates for further development as anticancer agents .

Material Science Applications

In material science, thiourea compounds are often utilized as precursors for synthesizing novel materials due to their ability to form coordination complexes with metals. The unique structure of this compound allows it to be used in the development of advanced materials with specific optical or electronic properties. Research into its coordination chemistry has revealed potential uses in catalysis and sensor technology .

Screening Compound for Drug Discovery

As a screening compound, this compound is valuable in high-throughput screening assays aimed at identifying new therapeutic agents. Its structural features make it a suitable candidate for libraries used in drug discovery programs targeting various diseases, including cancer and infectious diseases .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of thiourea derivatives against several bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as alternative therapeutic agents .

Case Study: Cytotoxicity Assays

In vitro cytotoxicity studies conducted on related thiourea compounds demonstrated significant cell death in cancer cell lines at concentrations that were non-toxic to normal cells. This selective toxicity reinforces the potential application of such compounds in cancer therapy .

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The fluorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit structure-dependent biological activities. Below is a comparative analysis of 1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea with structurally related compounds:

Structural and Functional Group Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity/IC50/EC50 Reference ID
This compound 4-Fluorobenzyl, 4-methoxyphenyl ~292.35 Not explicitly reported; inferred from analogs N/A
1-(4-Fluorophenyl)thiourea 4-Fluorophenyl 170.21 Structural simplicity; baseline for SAR studies
1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea 4-Fluorophenyl, indol-ethyl ~325.40 Anti-HIV-1 activity (EC50 = 5.45 μg/mL)
1-[2-(1H-Indol-3-yl)ethyl]-3-(4-methylphenyl)thiourea Indol-ethyl, 4-methylphenyl ~323.46 Potential kinase inhibition (hypothesized)
1-(4-Methoxyphenyl)-3-[[oxo(thiophen-2-yl)methyl]amino]thiourea 4-Methoxyphenyl, thiophene-carbonyl ~319.41 Unreported activity; structural diversity
1-[4-(Dimethylamino)benzyl]-1-(2-furylmethyl)-3-(4-methoxyphenyl)thiourea Dimethylaminobenzyl, furanylmethyl, 4-methoxyphenyl ~413.52 Solubility-focused design; untested activity

Key Findings from Comparative Analysis

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The 4-fluorophenyl group (electron-withdrawing) enhances binding affinity in anti-HIV-1 compounds by forming hydrogen bonds (e.g., with Lys101 in HIV-1 RT) and π-π interactions (e.g., with Trp229) . In contrast, methoxy groups (electron-donating) improve solubility but may reduce potency in enzyme inhibition contexts, as seen in chalcone derivatives (e.g., compound 2p in , IC50 = 70.79 μM) .
    • Substitution patterns: Para-substituted fluorophenyl groups (as in the target compound) are more favorable for activity than meta-substituted analogs, aligning with chalcone SAR studies .
  • Steric and Hydrophobic Effects :

    • Bulky substituents like indol-ethyl () or furanylmethyl () may hinder binding in sterically constrained active sites. The target compound’s 4-fluorobenzyl group offers a balance between hydrophobicity and steric accessibility.
  • Computational Insights: Density functional theory (DFT) and molecular dynamics simulations () suggest that thiourea derivatives with planar aromatic systems exhibit stronger inhibition due to optimized π-π stacking. The target compound’s methoxyphenyl group may enhance this interaction compared to non-aromatic substituents .

Activity Trends

  • Anti-HIV-1 Activity : The indole-containing thiourea (EC50 = 5.45 μg/mL) demonstrates the importance of aromatic substituents for RT inhibition . The target compound’s fluorophenyl group may mimic this interaction, but absence of indole could alter potency.
  • Tyrosinase Inhibition : Thioureas with hydroxyl or methoxy groups (e.g., 1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea) show IC50 values in the μM range, suggesting that the target compound’s methoxyphenyl group could confer moderate activity .

Biological Activity

1-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)thiourea is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a thiourea moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The presence of fluorine and methoxy groups in its structure enhances its biological efficacy and specificity.

  • Molecular Formula : C14H13FN2OS
  • Molecular Weight : 276.33 g/mol
  • CAS Number : 405-61-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiourea group can form hydrogen bonds, which may influence the activity of target molecules. Additionally, the fluorophenyl and methoxyphenyl groups can enhance binding affinity and specificity towards biological targets.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. In a study evaluating various thioureas, compounds similar to this compound demonstrated potent activity against a range of bacteria including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported between 2 to 29 μg/mL, indicating strong antimicrobial potential .

CompoundMIC (μg/mL)Target Organisms
This compoundTBDTBD
1-(4-Fluorophenyl)-3-(4-chlorophenyl)thiourea14S. aureus
1-(4-Fluorophenyl)-3-(4-nitrophenyl)thiourea7E. coli

Anticancer Activity

Thiourea derivatives have also shown promise in anticancer studies. For instance, compounds containing the thiourea scaffold have been reported to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and inhibition of specific signaling pathways .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study of thioureas including this compound revealed that modifications in substituents significantly affected their antimicrobial potency. The introduction of fluorine atoms was associated with enhanced activity against Gram-positive bacteria .
  • Anticancer Research : Another investigation focused on the anticancer effects of fluorinated thioureas, highlighting their ability to inhibit tumor growth in vitro. The study demonstrated that these compounds could disrupt cellular processes critical for cancer cell proliferation .

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